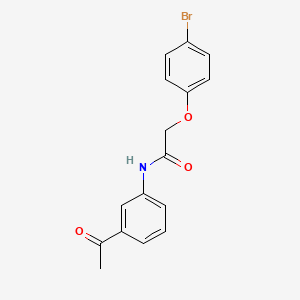

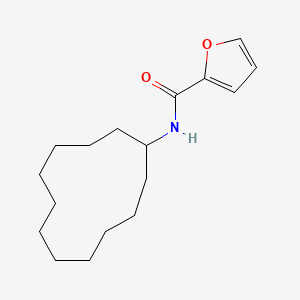

N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide, also known as BPPA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA is a member of the phenylacetamide family, which is known for its diverse biological activities.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis : The chemoselective monoacetylation of amino groups in compounds like 2-aminophenol is crucial for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, which are essential in the natural synthesis of antimalarial drugs. This process, using catalysts like Novozym 435, demonstrates the significance of selective acetylation in drug synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Applications : Synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. These derivatives, particularly those with halogens on the aromatic ring, demonstrate promising therapeutic applications in these areas (Rani, Pal, Hegde, & Hashim, 2014).

Inhibitors of Membrane Lipid Peroxidation : Certain phenolic derivatives, like acetaminophen, exhibit inhibitory effects on lipid peroxidation. These compounds can act as antioxidants and radical scavengers, highlighting their potential application in protecting against oxidative stress-related damage (Dinis, Madeira, & Almeida, 1994).

Environmental Impact in Water Treatment : Studies on the degradation of acetaminophen in water treatment processes reveal the complex interactions of halide ions, such as chloride and bromide, in the degradation pathways. This research is vital for understanding the environmental fate of pharmaceutical compounds in water treatment systems (Li et al., 2015).

Drug Metabolism and Hepatotoxicity Studies : Research into the metabolism of acetaminophen (paracetamol) and its relation to hepatotoxicity is crucial for understanding the safety profile of widely used analgesics. Metabolic phenotyping and profiling have been instrumental in uncovering the mechanisms of acetaminophen-induced liver damage and identifying potential biomarkers for drug toxicity (Coen, 2015).

Synthesis of Insecticidal Agents : The development of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has been explored for their insecticidal efficacy against pests like Spodoptera littoralis. These compounds exhibit potential as novel insecticidal agents, offering new avenues for pest control (Rashid et al., 2021).

Antimicrobial Activity of Chalcone Derivatives : Novel chalcone derivatives, including those based on 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide, have shown strong antibacterial and moderate antifungal activities. These findings indicate their potential as antimicrobial agents (Babu & Selvaraju, 2020).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMDRKPSXWPWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)